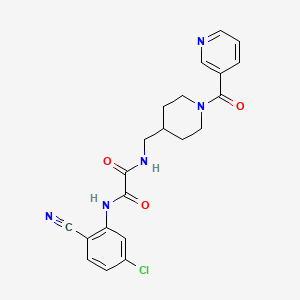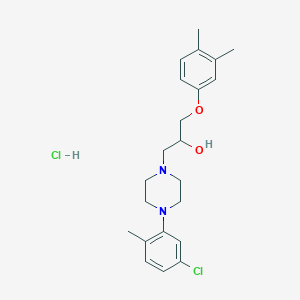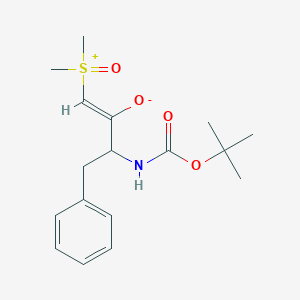
N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase) and has shown potential in the treatment of various cancers and autoimmune diseases.
Mechanism of Action
N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide works by selectively inhibiting BTK, a key enzyme involved in the signaling pathway of B cells and other immune cells. By inhibiting BTK, N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide prevents the activation and proliferation of these cells, leading to reduced inflammation and tumor growth.
Biochemical and Physiological Effects
N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and high plasma exposure. It has also been shown to have a low potential for drug-drug interactions and a low risk of toxicity.
Advantages and Limitations for Lab Experiments
N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has several advantages as a research tool, including its selectivity for BTK, its favorable pharmacokinetic profile, and its ability to inhibit B cell activation and proliferation. However, some limitations include the need for further studies to determine its long-term safety and efficacy, as well as the potential for off-target effects.
Future Directions
There are several potential future directions for research on N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide. These include further studies on its efficacy and safety in various cancers and autoimmune diseases, as well as its potential use in combination with other therapies. Additionally, there is a need for more studies on the mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide and its effects on the immune system.
Synthesis Methods
N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide can be synthesized through a multistep process that involves the reaction of 5-chloro-2-cyanophenylamine with piperidine, followed by the coupling of the resulting compound with nicotinoyl chloride. The final step involves the reaction of the intermediate product with oxalyl chloride to yield N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide has been extensively studied in preclinical models and has shown promising results in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c22-17-4-3-15(11-23)18(10-17)26-20(29)19(28)25-12-14-5-8-27(9-6-14)21(30)16-2-1-7-24-13-16/h1-4,7,10,13-14H,5-6,8-9,12H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPXHKDQGVOVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-chloro-2-cyanophenyl)-N2-((1-nicotinoylpiperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethoxyphenyl)acetamide](/img/structure/B2620423.png)
![5-ethyl-3-oxo-2-phenyl-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2620424.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620425.png)
![2-(3-Chloropyridin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2620426.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2620433.png)
![2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2620434.png)


![N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2620437.png)
![4-[methyl(phenyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2620440.png)

![Methyl (E)-4-[methyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2620443.png)
